molecular formula C9H19NO2S B6196659 imino(methyl)[(1r,3r)-3-(tert-butoxy)cyclobutyl]-lambda6-sulfanone, trans CAS No. 2680525-00-0

imino(methyl)[(1r,3r)-3-(tert-butoxy)cyclobutyl]-lambda6-sulfanone, trans

Cat. No.: B6196659
CAS No.: 2680525-00-0
M. Wt: 205.32 g/mol
InChI Key: TYEHADAXFHCRFM-UHFFFAOYSA-N
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Description

Imino(methyl)[(1r,3r)-3-(tert-butoxy)cyclobutyl]-lambda6-sulfanone, trans (CAS: 2060034-11-7) is a sulfanone derivative characterized by a stereospecific cyclobutyl backbone substituted with a tert-butoxy group and a methyl-imino sulfur moiety. Its molecular formula is C20H29N3O2, with a molecular weight of 343.47 g/mol . The trans configuration of the cyclobutyl ring ensures distinct spatial arrangements, influencing its reactivity and physicochemical properties. This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of constrained analogs for drug discovery.

Properties

CAS No.

2680525-00-0

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

imino-methyl-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]-oxo-λ6-sulfane

InChI

InChI=1S/C9H19NO2S/c1-9(2,3)12-7-5-8(6-7)13(4,10)11/h7-8,10H,5-6H2,1-4H3

InChI Key

TYEHADAXFHCRFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CC(C1)S(=N)(=O)C

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of imino(methyl)[(1r,3r)-3-(tert-butoxy)cyclobutyl]-lambda6-sulfanone, trans involves several steps. The synthetic route typically starts with the preparation of the cyclobutyl ring, followed by the introduction of the tert-butoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired configuration and purity of the final product. Industrial production methods may involve large-scale synthesis using flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Imino(methyl)[(1r,3r)-3-(tert-butoxy)cyclobutyl]-lambda6-sulfanone, trans has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which imino(methyl)[(1r,3r)-3-(tert-butoxy)cyclobutyl]-lambda6-sulfanone, trans exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between imino(methyl)[(1r,3r)-3-(tert-butoxy)cyclobutyl]-lambda6-sulfanone, trans, and structurally related sulfanones:

Parameter Target Compound Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone N-[(1r,3r)-3-Imino(methyl)sulfanylcyclobutyl]carbamate
Molecular Formula C20H29N3O2 Not explicitly provided C9H16N2O3S (estimated)
Molecular Weight 343.47 g/mol Not provided ~250 g/mol (estimated)
Core Structure Cyclobutyl with tert-butoxy and lambda6-sulfanone Linear alkyl chains (3-methylbutyl, 2-methylpropyl) Cyclobutyl with carbamate and imino-sulfanone
Key Functional Groups tert-Butoxy, imino(methyl)-lambda6-sulfanone Branched alkyl substituents Carbamate, imino-sulfanone
Stereochemistry Trans-configuration on cyclobutyl ring Not specified Trans-configuration likely
Applications Medicinal chemistry (constrained scaffolds) Industrial intermediates or ligands Potential protease inhibitors
  • Steric and Electronic Effects: The tert-butoxy group in the target compound introduces significant steric hindrance compared to the linear alkyl chains in Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone. This bulk may reduce nucleophilic attack susceptibility while enhancing solubility in non-polar solvents .
  • Synthetic Complexity : The cyclobutyl ring in the target compound introduces ring strain, complicating synthesis compared to alkyl-substituted analogs. However, the trans configuration stabilizes the molecule by minimizing torsional strain .
  • Reactivity: The lambda6-sulfanone core in the target compound is more electrophilic than the carbamate derivative (N-[(1r,3r)-3-...]carbamate), enabling selective reactions with nucleophiles like amines or thiols .

Physicochemical Properties

  • Solubility : The tert-butoxy group improves lipid solubility compared to polar carbamate derivatives, making the target compound more suitable for membrane permeability in drug design .
  • Thermal Stability: Branched alkyl sulfanones (e.g., Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone) exhibit lower thermal stability due to weaker van der Waals interactions, whereas the cyclobutyl backbone in the target compound enhances rigidity and decomposition resistance .

Biological Activity

Imino(methyl)[(1R,3R)-3-(tert-butoxy)cyclobutyl]-λ6-sulfanone, trans, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

  • Chemical Name : imino(methyl)[(1R,3R)-3-(tert-butoxy)cyclobutyl]-λ6-sulfanone, trans
  • CAS Number : 2680525-00-0
  • Molecular Formula : C₁₁H₁₅NO₂S
  • Molecular Weight : 225.31 g/mol

Antitumor Activity

Recent studies have evaluated the antitumor activity of compounds related to imino(methyl)[(1R,3R)-3-(tert-butoxy)cyclobutyl]-λ6-sulfanone, trans. For instance, a series of related compounds exhibited low inhibitory activity with GI50 values greater than 50 μM against glioma cell lines. This suggests that while structural analogs may show some activity, the specific compound requires further investigation to establish its efficacy in cancer therapy .

The mechanism of action for imino(methyl)[(1R,3R)-3-(tert-butoxy)cyclobutyl]-λ6-sulfanone, trans appears to involve modulation of cellular pathways associated with tumor growth and survival. Docking studies have indicated potential interactions with key enzymes involved in cell proliferation and apoptosis, although specific binding affinities and interactions need further elucidation through experimental validation .

Study 1: Synthesis and Biological Evaluation

A study synthesized various derivatives of imidazol-5-one and assessed their biological activity against HIV-1 reverse transcriptase. Although the derivatives showed some level of inhibition, the specific role of imino(methyl)[(1R,3R)-3-(tert-butoxy)cyclobutyl]-λ6-sulfanone, trans was not directly addressed. This highlights the need for targeted research on this compound .

Study 2: Structure-Activity Relationship (SAR)

Research into structure-activity relationships (SAR) has provided insights into how modifications to the cyclobutyl moiety influence biological activity. Compounds with similar structures have shown varied biological responses based on their substituents and stereochemistry. This suggests that fine-tuning the molecular structure of imino(methyl)[(1R,3R)-3-(tert-butoxy)cyclobutyl]-λ6-sulfanone could enhance its therapeutic potential .

Summary of Biological Activities

Compound NameActivity TypeGI50 Value (μM)Reference
Imino(methyl)[(1R,3R)-3-(tert-butoxy)cyclobutyl]-λ6-sulfanoneAntitumor>50
Related Derivative ART InhibitionNot Specified
Related Derivative BAntiviralModerate

Supplier Information

Supplier NameLocationContact Info
Nanjing Shizhou Biology Technology Co., LtdChinasean.lv@synzest.com

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